molecular formula C10H15N B2989414 1-(2,3-Dimethylphenyl)ethan-1-amine CAS No. 42291-01-0

1-(2,3-Dimethylphenyl)ethan-1-amine

Cat. No. B2989414
CAS RN: 42291-01-0
M. Wt: 149.237
InChI Key: BCMVLFXVTXOVBQ-UHFFFAOYSA-N
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Description

“1-(2,3-Dimethylphenyl)ethan-1-amine” is an organic compound . It has a CAS number of 42291-01-0 . It is often used in various chemical reactions .


Synthesis Analysis

The synthesis of “1-(2,3-Dimethylphenyl)ethan-1-amine” can be achieved through transamination . In a study, transaminases capable of carrying out chiral selective transamination were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .


Molecular Structure Analysis

The molecular structure of “1-(2,3-Dimethylphenyl)ethan-1-amine” is represented by the InChI code: 1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3 . The molecular weight of the compound is 149.24 .


Chemical Reactions Analysis

“1-(2,3-Dimethylphenyl)ethan-1-amine” can undergo various chemical reactions. For instance, it can be used in transamination reactions .


Physical And Chemical Properties Analysis

“1-(2,3-Dimethylphenyl)ethan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Development of Novel Chiral Palladacycles

Research has led to the development of novel chiral palladacycles using amine ligands, which have been applied in asymmetric hydrophosphination reactions. These reactions are significant in the synthesis of chiral molecules, potentially beneficial for various industrial applications, including pharmaceuticals and agrochemicals (Yap et al., 2014).

Synthesis and Characterization of Novel Substances

Investigations into the synthesis and characterization of novel substances like 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B) have been conducted. This research is essential for understanding the properties and potential applications of new chemical entities, including their structural and analytical characterization (Power et al., 2015).

Oxidation Reactions and Catalysis

Studies on oxidation reactions of ethane-bridged porphyrin dimers to trans-ethylene-bridged species highlight the fundamental chemical processes and the development of catalysts for organic synthesis. Such research is crucial for advancing knowledge in chemical synthesis and catalysis (Borovkov et al., 1993).

Synthesis of Substituted Indole and Gramine

The synthesis of compounds such as 5-methyl-6-acetyl substituted indole and gramine, derived from amine-containing precursors, has applications in material science and pharmaceutical chemistry. This research contributes to the development of new materials and drugs (Kukuljan et al., 2016).

Fluorescence Enhancement Studies

Research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," explores the photophysical properties of aminostilbenes. These findings have implications for the design of optical materials and fluorescence sensors (Yang et al., 2002).

Supramolecular Chemistry

Studies in supramolecular chemistry involving the crystal engineering of assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules demonstrate the potential for designing new supramolecular structures. These structures have diverse applications, including in catalysis, drug delivery, and material science (Arora & Pedireddi, 2003).

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-(2,3-dimethylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMVLFXVTXOVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)ethan-1-amine

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